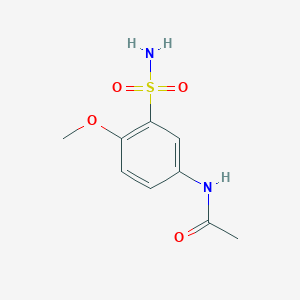

N-(4-methoxy-3-sulfamoylphenyl)acetamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(4-methoxy-3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUOXTKSXMJNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxy 3 Sulfamoylphenyl Acetamide

Established Synthetic Pathways for Sulfonamide Bond Formation

The cornerstone of synthesizing N-(4-methoxy-3-sulfamoylphenyl)acetamide and its analogs is the formation of the robust sulfonamide linkage. This bond is typically forged through the reaction of a sulfonyl chloride with an amine.

Nucleophilic Amine Attack on Sulfonyl Chlorides

The most prevalent and reliable method for constructing a sulfonamide bond is the nucleophilic attack of an amine on a sulfonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. This reaction is analogous to the acylation of amines with acyl chlorides to form amides.

The general mechanism involves an initial addition of the amine to the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base present in the reaction mixture, to yield the stable sulfonamide.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of sulfonamide bond formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Solvent Systems: A variety of solvents can be employed for this transformation, with the choice often dictated by the solubility of the starting materials. Common solvents include aprotic polar solvents like acetonitrile (B52724) and dichloromethane (B109758), as well as ethereal solvents like tetrahydrofuran. In some cases, aqueous systems with a base are also utilized.

Bases: The presence of a base is crucial to neutralize the hydrogen chloride that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines such as triethylamine (B128534) and pyridine, as well as inorganic bases like sodium carbonate. The selection of the base can influence the reaction rate and the suppression of side reactions.

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates. In cases where the sulfonyl chloride is unstable, lower temperatures may be employed to minimize degradation.

| Parameter | Common Conditions | Rationale |

| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran, Water | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine, Pyridine, Sodium Carbonate | To neutralize HCl produced and prevent amine protonation. |

| Temperature | 0°C to Room Temperature (can be heated) | To control reaction rate and minimize side reactions. |

Synthetic Strategies for this compound and Closely Related Derivatives

The synthesis of this compound typically follows a two-step sequence starting from the readily available N-(4-methoxyphenyl)acetamide.

Step 1: Chlorosulfonation of N-(4-methoxyphenyl)acetamide

The first step involves the introduction of a sulfonyl chloride group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The acetamido and methoxy (B1213986) groups are ortho, para-directing, and the sulfonation occurs predominantly at the position ortho to the methoxy group and meta to the acetamido group due to steric hindrance and the electronic directing effects of the substituents. This regioselectivity leads to the formation of 4-acetamido-2-methoxybenzenesulfonyl chloride. The reaction is typically performed at controlled low temperatures (e.g., 0-5°C) to minimize side reactions.

Step 2: Amination of 4-acetamido-2-methoxybenzenesulfonyl chloride

The second and final step is the conversion of the newly installed sulfonyl chloride group into a sulfonamide. This is accomplished by reacting the 4-acetamido-2-methoxybenzenesulfonyl chloride with a source of ammonia (B1221849). Concentrated aqueous ammonia is a common reagent for this transformation. The reaction proceeds via the nucleophilic attack of ammonia on the sulfonyl chloride, as described in section 2.1.1, to yield the desired this compound.

A similar synthetic strategy is employed for related compounds. For instance, the synthesis of N-(4-sulfamoylphenyl)acetamide involves the chlorosulfonation of acetanilide (B955) followed by amination.

Approaches to N-Substitution and Derivatization Reactions

The sulfonamide nitrogen of this compound provides a handle for further derivatization, allowing for the synthesis of a library of related compounds. The primary methods for modifying the sulfonamide group are N-alkylation and N-arylation.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. Anion exchange resins have also been utilized to support the sulfonamide, facilitating a clean reaction with alkyl halides. Another modern and environmentally benign approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, such as ruthenium or manganese complexes. acs.orgorganic-chemistry.org This method is highly atom-economical, with water being the only byproduct. acs.org

N-Arylation: The introduction of an aryl group to the sulfonamide nitrogen can be accomplished using several catalytic cross-coupling reactions. A well-established method is the copper-catalyzed N-arylation using arylboronic acids, often referred to as the Chan-Lam coupling. acs.orgacs.org This reaction is typically carried out in the presence of a copper(II) salt, a base such as triethylamine or pyridine, and often in a solvent like dichloromethane or THF. acs.org Transition-metal-free N-arylation methods have also been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. nih.gov

| Derivatization | Reagents and Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3); or Alcohol, Transition metal catalyst (e.g., Ru, Mn) |

| N-Arylation | Arylboronic acid, Copper(II) acetate, Base (e.g., Triethylamine); or o-Silylaryl triflate, Cesium fluoride |

Spectroscopic and Elemental Analysis Techniques for Synthetic Confirmation

The unambiguous confirmation of the successful synthesis of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. Resonances for the methoxy protons (a singlet), the acetamido methyl protons (a singlet), and the amide and sulfonamide NH protons (which may be broad and their chemical shifts can be solvent-dependent) would also be present.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon of the acetamido group, the methoxy carbon, and the methyl carbon of the acetamido group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the amide and sulfonamide groups (typically in the region of 3200-3400 cm⁻¹).

C=O stretching of the amide group (around 1650-1680 cm⁻¹).

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).

C-O stretching of the methoxy group.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the calculated values for the proposed structure to confirm its empirical formula.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of the related compound N-(4-sulfamoylphenyl)acetamide has been determined, showing the dihedral angle between the acetamide (B32628) group and the benzene ring. nih.gov

| Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, connectivity through coupling. |

| ¹³C NMR | Number and environment of carbon atoms. |

| IR Spectroscopy | Presence of key functional groups (N-H, C=O, S=O, C-O). |

| Mass Spectrometry | Molecular weight and elemental composition. |

| Elemental Analysis | Percentage composition of C, H, N, S. |

| X-ray Crystallography | Definitive 3D molecular structure for crystalline solids. |

Enzymatic Target Modulation and Biochemical Interactions of N 4 Methoxy 3 Sulfamoylphenyl Acetamide Analogues

Carbonic Anhydrase (CA) Isoform Inhibition Profiles

The sulfonamide moiety is a well-established zinc-binding group, making N-(4-sulfamoylphenyl)acetamide analogues potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Research has focused on their inhibitory effects across various human and pathogenic CA isoforms.

Inhibition of Human Cytosolic CA Isoforms (hCA I, hCA II, hCA VII)

Analogues of N-(4-sulfamoylphenyl)acetamide have demonstrated significant inhibitory action against the widespread cytosolic isoforms hCA I and hCA II, as well as the brain-associated isoform hCA VII. A series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to N-(4-sulfamoylphenyl)acetamides, showed potent inhibition. galaxypub.conih.gov Many of these compounds exhibited stronger inhibition against hCA I (Kᵢ values ranging from 13.3 to 87.6 nM) and hCA VII (Kᵢ values of 1.1 to 13.5 nM) when compared to the standard reference drug, Acetazolamide (AAZ), which has Kᵢ values of 250 nM and 2.5 nM, respectively. galaxypub.conih.govresearchgate.netapexbt.com Against hCA II, the inhibitory constants varied more widely, with Kᵢ values between 5.3 and 384.3 nM, in some cases surpassing the efficacy of Acetazolamide (Kᵢ = 12.5 nM). galaxypub.conih.gov

Another related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, was designed as an effective inhibitor of human carbonic anhydrases, highlighting the versatility of the N-(4-sulfamoylphenyl)acetamide scaffold in targeting these enzymes. wikipedia.org The crystal structure of this compound in complex with hCA II and hCA VII has provided insights into the molecular interactions that govern binding and selectivity. wikipedia.org

| Compound Class | Isoform | Inhibition Constant (Kᵢ) Range | Reference Inhibitor (Acetazolamide) Kᵢ |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | 250 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | 12.5 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | 2.5 nM |

Inhibition of Human Tumor-Associated CA Isoforms (hCA IX, hCA XII)

The membrane-bound, tumor-associated isoforms hCA IX and hCA XII are crucial for regulating pH in the tumor microenvironment and are considered important targets for anticancer therapies. archivepp.com Analogues of N-(4-sulfamoylphenyl)acetamide have been investigated as inhibitors of these specific isoforms. A series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and evaluated, showing potent inhibitory activity. nih.gov

Within this series, the 4-fluoro substituted compound was the most effective inhibitor of hCA IX, with an inhibition constant (Kᵢ) of 1.2 nM. nih.gov The 4-hydroxy substituted analogue was identified as the most potent inhibitor of hCA XII, with a Kᵢ value of 4.3 nM. nih.gov These findings underscore the potential of the N-(4-sulfamoylphenyl)acetamide scaffold for developing selective inhibitors targeting cancer-related enzymes. nih.gov Molecular docking studies of these compounds revealed that the sulfonamide group coordinates with the Zn²⁺ ion in the active site, which is a key interaction for potent inhibition. nih.gov

| Compound Derivative | Isoform | Inhibition Constant (Kᵢ) |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (4-fluoro) | hCA IX | 1.2 nM |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (4-hydroxy) | hCA XII | 4.3 nM |

Inhibition of Mycobacterial Carbonic Anhydrases (MtCA1, MtCA2, MtCA3)

In addition to human isoforms, analogues have been tested against β-CAs from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated effective inhibition against MtCA1 and MtCA2. galaxypub.conih.gov MtCA2 was found to be the most susceptible to these inhibitors, with ten out of twelve tested compounds showing Kᵢ values in the low nanomolar range (3.4 to 57.1 nM). researchgate.net In contrast, the MtCA3 isoform was poorly inhibited by this class of compounds. galaxypub.conih.gov These results suggest that the N-(4-sulfamoylphenyl)acetamide framework can be adapted to target pathogenic enzymes. researchgate.net

Kinetic Characterization of CA Inhibition (e.g., Kᵢ values)

The inhibitory activity of N-(4-sulfamoylphenyl)acetamide analogues against various carbonic anhydrase isoforms has been quantified through the determination of inhibition constants (Kᵢ). These values, measured in nanomolar (nM) concentrations, indicate a high binding affinity of the inhibitors for the enzyme's active site. For the N-((4-sulfamoylphenyl)carbamothioyl) amides, Kᵢ values against cytosolic human isoforms were consistently in the nanomolar range: 13.3–87.6 nM for hCA I, 5.3–384.3 nM for hCA II, and 1.1–13.5 nM for hCA VII. galaxypub.conih.govapexbt.com Similarly, potent inhibition was observed for the tumor-associated isoforms, with Kᵢ values as low as 1.2 nM for hCA IX and 4.3 nM for hCA XII with piperidine-linked derivatives. nih.gov The inhibition of mycobacterial CAs was also potent, particularly against MtCA2, where Kᵢ values ranged from 3.4 to 57.1 nM. researchgate.net

Urease Enzyme Inhibition and Associated Mechanisms

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of this enzyme is a therapeutic strategy for treating infections caused by these organisms. Acetamide-sulfonamide scaffolds, derived from the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, have been identified as effective urease inhibitors.

Studies on conjugates of ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs revealed potent, competitive inhibition of urease. For instance, an ibuprofen-sulfathiazole conjugate displayed an IC₅₀ value of 9.95 µM and a Kᵢ of 0.17 µM. Similarly, diclofenac (B195802) and mefenamic acid conjugates with sulfanilamide (B372717) and sulfamethoxazole (B1682508) also demonstrated competitive inhibition with IC₅₀ values of 3.59 µM and 8.35 µM, respectively. Kinetic analyses confirmed that these compounds act as competitive inhibitors, meaning they bind to the active site of the urease enzyme and compete with the natural substrate, urea. Other analogues in these series were found to exhibit a mixed mode of inhibition.

| Conjugate Class | Inhibition Mode | IC₅₀ Range (µM) | Kᵢ Range (µM) |

| Ibuprofen-Sulfa Drug Conjugates | Competitive | 9.95 | 0.17 |

| Flurbiprofen-Sulfa Drug Conjugates | Competitive | 13.39 - 16.74 | 7.95 - 10.40 |

| Diclofenac-Sulfa Drug Conjugates | Competitive | 3.59 - 5.49 | N/A |

| Mefenamic Acid-Sulfa Drug Conjugates | Competitive | 7.92 - 8.35 | N/A |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is the primary mechanism of action for NSAIDs. The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. researchgate.net The sulfamoylphenyl group is a key pharmacophore in selective COX-2 inhibitors like celecoxib (B62257).

Analogues incorporating the N-(4-sulfamoylphenyl)acetamide moiety have been designed and evaluated as selective COX-2 inhibitors. One such compound, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide (B32628), which features an acylamino linker, has been identified as a potential anti-inflammatory agent through its action on COX-2. galaxypub.coarchivepp.com

Another class, N-acetyl-2-carboxybenzenesulfonamides, has been developed as novel COX-2 inhibitors. nih.gov Within this series, a regioisomer with a 2,4-difluorophenyl substituent demonstrated potent and highly selective COX-2 inhibition (IC₅₀ = 0.087 µM; Selectivity Index > 1149) that was superior to the reference drug celecoxib (IC₅₀ = 0.07 µM; Selectivity Index = 472). nih.govresearchgate.net Molecular modeling studies indicate that the SO₂NHCOCH₃ group in these compounds is positioned to acetylate the Ser⁵³⁰ residue in the COX-2 active site, a mechanism analogous to that of aspirin. nih.gov These findings confirm that the N-acetyl-benzenesulfonamide structure is a viable scaffold for developing potent and selective COX-2 inhibitors. nih.govapexbt.com

| Compound Class | Isoform | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N-Acetyl-2-carboxybenzenesulfonamide (parent) | COX-1 | 0.06 | 0.23 (Non-selective) |

| N-Acetyl-2-carboxybenzenesulfonamide (parent) | COX-2 | 0.25 | 0.23 (Non-selective) |

| C-4 (2,4-difluorophenyl) derivative | COX-2 | 0.087 | >1149 (Highly selective) |

| Celecoxib (Reference) | COX-2 | 0.07 | 472 (Highly selective) |

Acetylcholinesterase (AChE) Inhibitory Activity

Analogues of N-(4-methoxy-3-sulfamoylphenyl)acetamide, which incorporate both sulfonamide and N-phenylacetamide moieties, have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Research into compounds with similar structural features has shown that the N-phenylacetamide scaffold can be a basis for developing AChE inhibitors. For instance, a series of N-phenylacetamide derivatives bearing heterocyclic rings like pyrazole (B372694) or 1,2,4-triazole (B32235) have demonstrated selective and moderate inhibitory activity against AChE. dergipark.org.tr The most active compound in one such study, 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, exhibited an IC50 value of 6.68 μM. dergipark.org.tr

Furthermore, the sulfonamide group is also a known pharmacophore in the design of AChE inhibitors. Studies on various sulfonamide derivatives have demonstrated their potential to inhibit AChE. For example, certain mono- and di-sulfonamide derivatives have been synthesized and screened for their AChE inhibitory activities, with some compounds showing promising results. nih.gov Specifically, sulfonamide chalcones have exhibited moderate cholinesterase inhibition, with IC50 values for AChE ranging from 56.1 to 95.8 μM. nih.gov The binding of these sulfonamide derivatives to the active site of AChE has been supported by molecular docking studies. nih.gov

These findings suggest that analogues of this compound, which combine both the N-phenylacetamide and sulfonamide functionalities, could be promising candidates for the development of novel AChE inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Related Compound Analogues

| Compound Class | Example Compound | Target Enzyme | IC50 Value | Reference |

| N-phenylacetamide derivative | 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase | 6.68 μM | dergipark.org.tr |

| Sulfonamide chalcone | 4a | Acetylcholinesterase | 56.1 μM | nih.gov |

| Sulfonamide chalcone | 5a | Acetylcholinesterase | 95.8 μM | nih.gov |

Dihydrofolate Reductase (DHFR) Targeting and Inhibition

Sulfonamide derivatives are a well-established class of compounds that target dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthesis pathway. However, their structural analogues have also been explored as inhibitors of dihydrofolate reductase (DHFR), another critical enzyme in this pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR is a key mechanism for several antimicrobial and anticancer drugs.

The general structure of sulfonamides allows them to act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate of DHPS. By incorporating structural modifications, it is possible to design sulfonamide-based compounds that also inhibit DHFR. This dual-targeting approach can lead to enhanced therapeutic efficacy. For example, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities for both DHPS and DHFR in a single molecule. nih.gov

Docking studies have shown that such dual inhibitors can occupy both the p-aminobenzoic acid and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. nih.gov This indicates that the this compound scaffold could be a promising starting point for designing novel dual inhibitors of the folate pathway.

Table 2: Dual DHPS and DHFR Inhibitory Activity of a Representative N-Sulfonamide 2-Pyridone

| Compound | Target Enzyme | IC50 (μg/mL) | Reference |

| 11a | DHPS | 2.76 | dergipark.org.tr |

| DHFR | 0.20 | dergipark.org.tr |

P2X4 Receptor Antagonism

Analogues of this compound have been identified as potent and selective antagonists of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes. A notable example is the compound BAY-1797, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide.

BAY-1797 is an orally active and selective P2X4 antagonist with an IC50 of 211 nM against human P2X4. tandfonline.com It demonstrates high selectivity, with no or very weak activity on other P2X ion channels. tandfonline.com The inhibitory concentrations for human, mouse, and rat P2X4 in 1321N1 cells are 108 nM, 112 nM, and 233 nM, respectively. researchgate.net

The development of BAY-1797 involved a structure-guided optimization process to reduce its induction of cytochrome P450 3A4 (CYP3A4), a common issue with this class of compounds. This was achieved by introducing larger and more polar substituents on the ether linker, which led to decreased binding to the pregnane (B1235032) X receptor (PXR) while maintaining P2X4 inhibitory potency. mdpi.com

In preclinical models, BAY-1797 has demonstrated anti-inflammatory and anti-nociceptive effects. In a mouse model of inflammatory pain (Complete Freund's Adjuvant model), oral administration of BAY-1797 led to a significant reduction in prostaglandin (B15479496) E2 (PGE2) levels in the inflamed paw and a reduction in paw load, indicating pain relief. tandfonline.comresearchgate.net

Table 3: P2X4 Receptor Antagonistic Activity of BAY-1797

| Species | Cell Line | IC50 (nM) | Reference |

| Human | 1321N1 | 108 | researchgate.net |

| Mouse | 1321N1 | 112 | researchgate.net |

| Rat | 1321N1 | 233 | researchgate.net |

Inhibition of Anthrax Lethal Factor

The structural features of this compound analogues are also relevant to the inhibition of anthrax lethal factor (LF), a zinc-dependent metalloprotease and a key virulence factor of Bacillus anthracis. Inhibition of LF is a promising therapeutic strategy to counteract the toxic effects of anthrax infection.

Research has identified small molecule inhibitors of LF, and structure-activity relationship (SAR) studies have been conducted to optimize their potency. mdpi.com One class of potent LF inhibitors includes hydroxamate-based compounds. While not direct analogues, these inhibitors share some structural similarities with the N-phenylacetamide scaffold. For instance, some hydroxamate inhibitors have been found to be effective in both in vitro enzyme inhibition assays and cellular assays. mdpi.com

A key interaction for these inhibitors is the chelation of the active-site zinc ion in the metalloprotease. The stability of this chelating group is crucial for sustained inhibitory activity. It has been observed that some hydroxamic acid groups can be hydrolyzed by LF, reducing the inhibitor's potency. dergipark.org.tr This has led to the design of more stable derivatives, such as those containing N,O-dimethyl hydroxamic acid, which are not hydrolyzed by LF and show improved protection of macrophages against LF toxicity. dergipark.org.tr These findings provide valuable insights for the design of this compound analogues as potential LF inhibitors, particularly concerning the nature of the group interacting with the zinc ion.

Table 4: Inhibitory Potency of a Hydroxamate-Based Anthrax Lethal Factor Inhibitor

| Compound | Target | Ki | Reference |

| R9LF-2 (with N,O-dimethyl hydroxamic acid) | Anthrax Lethal Factor | 6.4 nM | dergipark.org.tr |

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a prime target for the development of antiviral drugs. The sulfonamide moiety present in this compound is a structural feature that has been explored in the design of SARS-CoV-2 Mpro inhibitors.

Several studies have investigated sulfonamide derivatives as potential inhibitors of Mpro. For example, vinyl sulfonamides have been identified as covalent inhibitors of SARS-CoV-2 Mpro, with some derivatives showing potent protease inhibition (>95% at 50 µM) and IC50 values in the low micromolar range. mdpi.com Molecular modeling studies have also suggested that novel sulfonamide derivatives could act as potent anti-COVID-19 agents by specifically inhibiting Mpro. nih.gov

While direct studies on this compound or its close analogues as Mpro inhibitors are not yet prevalent, the existing research on sulfonamide-based Mpro inhibitors provides a strong rationale for exploring this chemical space. The ability of the sulfonamide group to participate in key interactions within the Mpro active site makes this class of compounds worthy of further investigation in the search for new SARS-CoV-2 therapeutics.

Table 5: Inhibitory Activity of Representative Sulfonamide-Based SARS-CoV-2 Mpro Inhibitors

Molecular Mechanisms of Action and Pathway Modulation by N 4 Methoxy 3 Sulfamoylphenyl Acetamide Derivatives

Specific Interactions with Key Amino Acid Residues in Enzyme Active Sites

While direct enzymatic targets of N-(4-methoxy-3-sulfamoylphenyl)acetamide have not been identified, molecular docking and structure-activity relationship (SAR) studies of similar acetamide-sulfonamide scaffolds provide insights into their potential binding modes within enzyme active sites. These studies suggest that the sulfonamide and acetamide (B32628) moieties are crucial for forming key interactions with amino acid residues, thereby inhibiting enzyme function.

The sulfonamide group (-SO2NH-) is a well-established pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. For instance, in studies of acetamide-sulfonamide conjugates as urease inhibitors, the sulfonamide group was observed to interact with key residues in the enzyme's active site. Molecular docking simulations of these derivatives have shown hydrogen bonding with amino acids such as Ala440, His519, Cys592, and Arg609. Additionally, hydrophobic interactions and pi-sulfur bonds with residues like Met637 contribute to the stability of the enzyme-inhibitor complex.

The acetamide group (-NHCOCH3) also plays a vital role in orienting the molecule within the active site and can form additional hydrogen bonds. For example, the nitrogen atom of the acetamide moiety in some cyclooxygenase-II (COX-II) inhibitors has been shown to form hydrogen bonds with amino acids like Trp387 and Ser353.

Based on these findings for related compounds, it can be hypothesized that this compound could engage in similar interactions. The methoxy (B1213986) group on the phenyl ring may further influence binding affinity and selectivity through additional hydrophobic or polar interactions.

Below is an interactive data table summarizing the types of interactions observed for acetamide-sulfonamide derivatives with various enzyme targets, which may be analogous to the potential interactions of this compound.

| Enzyme Target (Analogous) | Interacting Residues (Analogous) | Type of Interaction (Analogous) |

| Urease | Ala440, His519, Cys592, Arg609 | Hydrogen Bonding |

| Urease | Met637, His492 | Pi-Sulfur Bonds |

| Urease | Leu595, Phe605 | Van der Waals Interactions |

| Cyclooxygenase-II (COX-II) | Trp387, Ser353 | Hydrogen Bonding |

Modulation of Cellular Signaling Pathways

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases. Research on novel N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide derivatives has demonstrated their potential to modulate this pathway.

Studies on irradiated mice have shown that certain acetamide-sulfonamide compounds can reduce kidney inflammatory markers, including NF-κB and Interleukin 6 (IL-6) tandfonline.com. This suggests an inhibitory effect on the NF-κB signaling cascade. While the precise molecular target within the pathway was not elucidated for these specific derivatives, the general mechanism of NF-κB inhibition often involves preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB dimers. It is plausible that derivatives of this compound could exert anti-inflammatory effects through similar modulation of the NF-κB pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway and NQO1 Induction

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and detoxification genes. One of the key target genes of Nrf2 is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that detoxifies quinones and reduces oxidative stress.

While direct studies on this compound are lacking, research on other compounds containing sulfonamide and acetamide moieties has shown the potential to activate the Nrf2 pathway. For instance, certain caffeic acid sulfonamide derivatives have been found to increase the mRNA expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NQO1, in cells under oxidative stress. This activation of the Nrf2 pathway is a crucial mechanism for their antioxidant effects.

The activation of Nrf2 typically occurs through its dissociation from the Keap1 protein, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes. It is conceivable that this compound or its derivatives could possess the ability to activate this protective pathway, thereby enhancing cellular antioxidant capacity through the induction of NQO1 and other cytoprotective enzymes.

The following table summarizes the observed effects of analogous acetamide-sulfonamide compounds on these signaling pathways.

| Signaling Pathway | Observed Effect in Analogous Compounds | Key Markers Modulated (Analogous) |

| NF-κB | Inhibition of inflammatory response | Reduction in NF-κB and IL-6 levels |

| Nrf2 | Activation of antioxidant response | Increased mRNA expression of Nrf2, HO-1, and NQO1 |

Structure Activity Relationship Sar Studies of N 4 Methoxy 3 Sulfamoylphenyl Acetamide Scaffolds

Influence of Substituent Position and Chemical Nature on Biological Efficacy

The specific 1,2,4-substitution pattern on the benzene (B151609) ring is a key determinant of activity. Shifting the methoxy (B1213986) group from the 4-position to other locations on the ring, for instance, can significantly alter the molecule's interaction with target proteins. Studies on related benzenesulfonamide (B165840) structures have shown that the position of a methoxy group can influence the compound's solubility, stability, and ability to cross biological membranes. ontosight.ai For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 4-methoxy group was found to be important for activity. nih.gov

The chemical nature of the substituents is equally crucial. The electron-donating nature of the methoxy group at the 4-position and the electron-withdrawing nature of the sulfamoyl group at the 3-position create a specific electronic distribution across the aromatic ring. This electronic landscape can be vital for forming specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the active site of a target enzyme or receptor.

SAR studies on analogous sulfonamide-containing scaffolds have demonstrated that the nature of the substituent on the phenyl ring can modulate potency and selectivity. For instance, replacing the methoxy group with other alkyl groups or halogens would alter the electronic and lipophilic properties, leading to a predictable or unpredictable impact on biological activity. Similarly, modifications to the acetamide (B32628) group, such as altering the alkyl chain or replacing it with other functional groups, would directly impact the molecule's interaction with its target. In a study of new acetamide-sulfonamide-containing scaffolds, various substitutions on a phenylacetamide moiety attached to a sulfonamide core were explored to understand their effect on urease inhibition. mdpi.com

| Substituent/Position | General Influence on Biological Efficacy |

| 4-Methoxy Group | Crucial for maintaining a favorable electronic and steric profile for target interaction. Its position is often optimal for binding. |

| 3-Sulfamoyl Group | The position is critical for directing interactions within the target's active site. The sulfonamide moiety is a key pharmacophore. |

| 1-Acetamide Group | The position and nature of this group are important for establishing key binding interactions and influencing physicochemical properties. |

Impact of Acetamide, Methoxy, and Sulfamoyl Moieties on Target Engagement

Each of the three key functional groups—acetamide, methoxy, and sulfamoyl—plays a distinct and often synergistic role in the engagement of N-(4-methoxy-3-sulfamoylphenyl)acetamide with its biological target.

The sulfamoyl group (-SO2NH2) is a well-established pharmacophore in a multitude of drugs, particularly known for its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov The primary sulfonamide is critical for coordinating with the zinc ion in the active site. nih.gov Its hydrogen-bonding capacity, with both a hydrogen bond donor (the -NH2) and two acceptors (the sulfonyl oxygens), allows it to form strong and directional interactions with protein residues, anchoring the molecule in the binding pocket. Bioisosteric replacement of the sulfonamide with a carboxamide, for example, has been explored in related structures, but often leads to a significant loss of activity, highlighting the sulfonamide's critical role. nih.gov

The methoxy group (-OCH3) , while seemingly simple, can profoundly influence a molecule's biological activity. nih.gov It can enhance target binding through favorable electronic interactions and by displacing water molecules from the binding site. nih.govresearchgate.net Furthermore, the methoxy group can impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Its presence can increase metabolic stability by blocking potential sites of oxidation on the aromatic ring. cambridgemedchemconsulting.com The role of the methoxy group has been shown to be significant in the anti-inflammatory effects of curcumin (B1669340) analogs, where its replacement with other groups dramatically altered activity. nih.gov

| Moiety | Role in Target Engagement | Potential Interactions |

| Sulfamoyl | Key pharmacophore, often essential for binding to metalloenzymes. | Zinc coordination, hydrogen bonding (donor and acceptor). |

| Methoxy | Modulates electronic properties, can enhance binding affinity and improve ADME profile. | Van der Waals interactions, potential hydrogen bond acceptor. |

| Acetamide | Provides hydrogen bonding capabilities and contributes to overall molecular conformation. | Hydrogen bonding (donor and acceptor). |

Stereochemical Considerations and Chiral Influences on Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through modification of its scaffold can have profound implications for its biological activity. Stereoisomers, or enantiomers, of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, if a chiral center were introduced by modifying the acetyl group of the acetamide moiety (e.g., by replacing a hydrogen with a methyl group to form a propanamide), the resulting (R)- and (S)-enantiomers could display different binding affinities for the target. One enantiomer might fit perfectly into the binding site, leading to a potent therapeutic effect, while the other might bind weakly or not at all, or even bind to a different target, potentially causing off-target effects.

A crystal structure study of a related compound, N-(4-sulfamoylphenyl)acetamide, revealed that the crystal studied was a racemic twin, indicating the presence of both enantiomers in the crystal lattice. researchgate.net This finding underscores the possibility of introducing chirality into this class of compounds and the importance of considering the stereochemical implications.

The synthesis of single-enantiomer drugs is often a key objective in drug development to maximize therapeutic benefit and minimize potential side effects. Therefore, any SAR study of chiral derivatives of the this compound scaffold would need to involve the separation and individual testing of each stereoisomer to fully understand the chiral influences on activity.

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a drug is not solely dependent on its ability to bind to a specific target but also on its ability to reach that target in the body. This is governed by its physicochemical properties, with lipophilicity being one of the most critical. Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between these physicochemical parameters and the biological activity of a series of compounds. longdom.orgnih.gov

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (log P), describes a molecule's preference for a lipid-like environment versus an aqueous one. nih.gov A molecule's log P value influences its absorption, distribution, metabolism, and excretion (ADME) profile. For a drug to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in the aqueous environment of the gut and also be able to permeate the lipid membranes of cells.

For the this compound scaffold, modifications to its structure will inevitably alter its lipophilicity. For example, adding alkyl chains to the acetamide or sulfamoyl groups would increase log P, making the molecule more lipophilic. Conversely, introducing polar functional groups would decrease log P.

QSAR studies on related sulfonamides have shown that there is often a parabolic relationship between log P and biological activity. nih.gov This means that there is an optimal log P value for activity. If a molecule is too hydrophilic (low log P), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high log P), it may have poor solubility in aqueous media or become trapped in fatty tissues, preventing it from reaching its site of action.

Other physicochemical parameters that can be correlated with biological activity in QSAR models include:

Electronic parameters: such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents.

Steric parameters: such as molar refractivity and Taft's steric parameters, which quantify the size and shape of substituents.

By systematically modifying the this compound scaffold and measuring the resulting changes in both physicochemical properties and biological activity, a robust QSAR model could be developed. Such a model would be an invaluable tool for predicting the activity of novel analogs and for guiding the design of more effective therapeutic agents. researchgate.net

| Physicochemical Parameter | Influence on Biological Activity | Example of Structural Modification Impact |

| Lipophilicity (log P) | Affects absorption, distribution, membrane permeability, and solubility. | Addition of alkyl groups increases log P; addition of polar groups decreases log P. |

| Electronic Effects | Influences binding interactions through electrostatic and hydrogen bonding. | Introduction of electron-withdrawing or -donating groups alters the charge distribution. |

| Steric Factors | Determines the fit of the molecule into the target's binding site. | Introduction of bulky groups can hinder binding, while smaller groups may be more favorable. |

Computational Chemistry and Structural Elucidation in N 4 Methoxy 3 Sulfamoylphenyl Acetamide Research

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-methoxy-3-sulfamoylphenyl)acetamide, this technique is instrumental in understanding how it might interact with a specific biological target, such as an enzyme or a receptor.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations predict how this compound fits into the binding site of a target protein. The primary outputs of these simulations are the binding mode (the specific orientation and conformation of the compound) and the binding affinity, a score that estimates the strength of the interaction. A lower binding energy score typically indicates a more stable and favorable interaction. For instance, docking this compound into the active site of an enzyme like carbonic anhydrase, a common target for sulfonamides, would reveal its potential as an inhibitor. nih.govnih.gov The results would predict the most likely three-dimensional arrangement of the compound within the active site, governed by various intermolecular forces.

Table 1: Example of Predicted Binding Affinities for this compound with a Hypothetical Target Protein

| Docking Software | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| AutoDock Vina | Hypothetical Kinase A | -8.5 | 2.1 µM |

| GOLD | Hypothetical Kinase A | -9.2 | 1.5 µM |

| Schrödinger Glide | Hypothetical Kinase A | -8.9 | 1.8 µM |

Identification of Critical Binding Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

Beyond predicting the binding pose and affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, these interactions are critical for its biological activity. The sulfamoyl group (-SO2NH2) and the acetamide (B32628) group (-NHCOCH3) are rich in hydrogen bond donors and acceptors. Docking studies would identify key amino acid residues in the target's active site that form hydrogen bonds with these functional groups. Furthermore, the methoxy-substituted phenyl ring can participate in hydrophobic interactions and pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, further anchoring the compound in the binding pocket. nih.gov

Table 2: Hypothetical Key Binding Interactions for this compound

| Functional Group of Ligand | Interacting Residue of Target | Type of Interaction | Distance (Å) |

|---|---|---|---|

| Sulfamoyl (-SO2NH2) | Threonine-199 | Hydrogen Bond | 2.8 |

| Acetamide (C=O) | Glutamine-102 | Hydrogen Bond | 3.1 |

| Phenyl Ring | Tryptophan-209 | Pi-Pi Stacking | 3.5 |

| Methoxy (B1213986) (-OCH3) | Valine-121 | Hydrophobic Interaction | 3.9 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and behavior of the this compound-target complex in a simulated physiological environment.

Analysis of Ligand-Target Complex Stability and Dynamics

MD simulations are performed on the best-docked pose of this compound with its target. Over the course of the simulation (typically nanoseconds to microseconds), the stability of the complex is evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD suggests that the compound remains securely bound in the active site. mdpi.com These simulations can confirm if the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. peerj.commdpi.com

Conformational Flexibility of the Compound

MD simulations also reveal the conformational flexibility of this compound both in its free state and when bound to a target. The molecule is not rigid; its bonds can rotate, leading to different three-dimensional shapes or conformations. Understanding this flexibility is crucial, as the compound may need to adopt a specific conformation to fit optimally into the target's binding site. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, and 3D features) for a series of related molecules with known activities. A mathematical model is then built to correlate these descriptors with the activity. This model can then be used to predict the activity of this compound or to suggest modifications to its structure that might enhance its potency. For example, a QSAR model might reveal that increasing the hydrophobicity or altering the electronic properties of the phenyl ring could lead to improved biological activity. researchgate.net

Table 3: Example of Molecular Descriptors Used in a QSAR Model for Sulfonamide Derivatives

| Descriptor | Description | Hypothetical Value for this compound |

|---|---|---|

| LogP | Octanol-water partition coefficient (lipophilicity) | 1.25 |

| TPSA | Topological Polar Surface Area | 108.5 Ų |

| HOMO | Highest Occupied Molecular Orbital Energy | -0.24 eV |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.03 eV |

X-ray Crystallographic Studies of Compound-Protein Complexes

While a specific crystal structure of this compound complexed with a protein is not publicly available, extensive crystallographic work on closely related sulfonamide inhibitors, particularly with carbonic anhydrases (CAs), allows for a detailed and predictive understanding of its binding mode. rsc.orgnih.gov These studies are fundamental for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. nih.gov

The primary mechanism of action for sulfonamide inhibitors like this compound involves the direct interaction of the sulfonamide group with the zinc ion in the active site of metalloenzymes such as carbonic anhydrase. researchgate.net The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion, which is a hallmark of the binding of this class of inhibitors. researchgate.net

In addition to this key interaction, the inhibitor is further stabilized within the active site through a network of hydrogen bonds and van der Waals contacts with surrounding amino acid residues. For instance, in the crystal structure of a related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, in complex with human carbonic anhydrase II and VII, the inhibitor is stabilized by numerous polar and hydrophobic interactions. rsc.org The sulfonamide moiety's oxygen atoms typically form hydrogen bonds with the backbone amide of active site residues like Thr199. researchgate.net

The phenyl ring and the acetamide group of this compound are expected to occupy specific pockets within the enzyme's active site. The methoxy and acetamide substituents would likely engage in van der Waals interactions with hydrophobic and hydrophilic residues, respectively. For example, the phenylethyl moiety of a similar inhibitor fills the active site, making van der Waals contacts with residues such as Gln92, Val121, Phe131, Leu198, and Thr200 in carbonic anhydrase II. nih.gov The orientation of the inhibitor within the active site is often influenced by interactions such as stacking with aromatic residues like Phe131. nih.gov

Table 1: Predicted Atomic-Level Interactions of this compound with Carbonic Anhydrase II (Based on Analogs)

| Inhibitor Moiety | Interacting Residue (hCA II) | Interaction Type |

| Sulfonamide (-SO₂NH₂) | Zn(II) ion | Coordination |

| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond |

| Phenyl Ring | Val121, Phe131, Leu198 | Van der Waals/Hydrophobic |

| Methoxy Group (-OCH₃) | Hydrophobic pocket residues | Van der Waals |

| Acetamide Group (-NHCOCH₃) | Gln92, Thr200 | Hydrogen Bond, Van der Waals |

Note: This table is predictive and based on the crystallographic data of structurally related sulfonamide inhibitors in complex with human Carbonic Anhydrase II.

In the crystal structure of the closely related compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, molecules form centrosymmetric dimers through pairwise N-H···O hydrogen bonds between the sulfonamide groups, creating an R²₂(8) ring motif. nih.gov These dimers are then interconnected by further N-H···O hydrogen bonds, leading to the formation of a three-dimensional network. nih.gov Additionally, an intramolecular N-H···O hydrogen bond is observed, which contributes to the stabilization of the molecular conformation. nih.gov

Similarly, the crystal structure of N-(4-sulfamoylphenyl)acetamide shows that molecules are linked into supramolecular tubes parallel to the c-axis by amine-amide N-H···O interactions. nih.govresearchgate.net These tubes are then connected into a three-dimensional architecture by amide-sulfonamide N-H···O hydrogen bonds. nih.govresearchgate.net Weak C-H···π interactions can also play a role in reinforcing the crystal structure. nih.gov

These studies highlight the importance of the sulfonamide and acetamide groups as key hydrogen bond donors and acceptors, driving the formation of predictable supramolecular synthons in the solid state. The methoxy group can also participate in weaker intermolecular interactions.

Table 2: Hydrogen Bonding Parameters in the Crystal Structure of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (intramolecular) | 0.86 | 2.12 | 2.689(2) | 123 |

| N-H···O (intermolecular) | 0.86 | 2.13 | 2.976(2) | 168 |

| N-H···O (intermolecular) | 0.86 | 2.29 | 3.033(2) | 145 |

Data adapted from the crystallographic study of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide. nih.gov

Broader Biological Activities of Sulfonamide Acetamide Frameworks

In Vitro Antimicrobial Efficacy

The sulfonamide-acetamide core is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have shown potent activity against a variety of pathogenic bacteria and fungi.

Compounds incorporating the sulfonamide-acetamide framework have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential metabolic pathways in bacteria. For instance, some derivatives have shown notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. Research into chromene-sulfonamide hybrids has identified compounds with significant antibacterial effects. For example, certain derivatives showed potent activity against S. aureus and E. coli, with steric and hydrophobic properties, as well as hydrogen bond-donating capabilities, playing a crucial role in their efficacy. nih.gov

One study highlighted that p-acetamide demonstrated antimicrobial activity against a range of bacteria including S. aureus ATCC 25923, Enterococcus faecalis ATCC 551289, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. researchgate.net The introduction of different substituents on the phenyl ring of the acetamide (B32628) or the sulfonamide moiety allows for the fine-tuning of the antibacterial spectrum and potency.

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Chromene-sulfonamide hybrids | Staphylococcus aureus | Significant activity | nih.gov |

| Chromene-sulfonamide hybrids | Escherichia coli | Significant activity | nih.gov |

| p-Acetamide | Staphylococcus aureus ATCC 25923 | Active | researchgate.net |

| p-Acetamide | Enterococcus faecalis ATCC 551289 | Active | researchgate.net |

| p-Acetamide | Escherichia coli ATCC 25922 | Active | researchgate.net |

| p-Acetamide | Pseudomonas aeruginosa ATCC 27853 | Active | researchgate.net |

The antifungal potential of the sulfonamide-acetamide framework is also well-documented. Various derivatives have been shown to be effective against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus. For example, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides displayed better antifungal activity than the reference drug fluconazole (B54011) against Candida albicans and Aspergillus niger. Specifically, one compound was most active against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against A. niger with an MIC of 0.190 mg/mL.

In another study, novel arylsulfonamides were screened against various Candida species. One particular compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, exhibited fungistatic activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Furthermore, 2-chloro-N-phenylacetamide was found to inhibit all tested strains of C. albicans and C. parapsilosis with MIC values ranging from 128 to 256 µg/mL. researchgate.net

| Compound | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (5d) | Candida albicans | 0.224 mg/mL | |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (2b) | Aspergillus niger | 0.190 mg/mL | |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | 0.125 - 1 mg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 µg/mL | researchgate.net |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 µg/mL | researchgate.net |

Antioxidant and Radical Scavenging Potential

Several studies have highlighted the antioxidant properties of compounds containing the sulfonamide-acetamide framework. These molecules can neutralize harmful free radicals, which are implicated in a variety of disease processes. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

For example, a series of acetamidosulfonamide derivatives were synthesized and investigated for their antioxidant activities, with some compounds displaying potent radical scavenging capabilities. nih.gov In another study, amide derivatives were shown to have significant antioxidant properties, with their efficiency increasing with concentration. researchgate.net The radical scavenging capacity of these compounds is often quantified by their IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

| Compound Type | Assay | Activity/IC50 Value | Reference |

|---|---|---|---|

| Acetamidosulfonamide derivatives | DPPH Radical Scavenging | Potent activity | nih.gov |

| Amide derivatives | DPPH Radical Scavenging | Concentration-dependent increase in activity | researchgate.net |

Anti-inflammatory Response Modulation

The sulfonamide-acetamide scaffold has been utilized in the design of potent anti-inflammatory agents. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Several novel acetamide derivatives of COX-2 inhibitors have been reviewed, demonstrating their potential in managing inflammation. archivepp.com For instance, pyrazole-based derivatives containing a sulfonamide moiety have been reported as selective COX-2 inhibitors with IC50 values in the micromolar range. nih.gov The anti-inflammatory effects of these compounds are not limited to COX inhibition; some derivatives have also been shown to modulate other inflammatory pathways. For example, naproxen-sulfamethoxazole conjugates exhibited significant anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the standard drug indomethacin. nih.gov

| Compound Type | Target | Activity/IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-based sulfonamide derivatives | COX-2 | IC50 = 0.28–6.32 μM | nih.gov |

| Naproxen-sulfamethoxazole conjugate | Edema Inhibition | 82.8% inhibition | nih.gov |

| Phenol products with acetamide | COX-2 | IC50 = 0.616 and 0.768 µmol/L | archivepp.com |

Neuroprotective Effects

Emerging research indicates that sulfonamide-acetamide frameworks may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These compounds have been shown to protect neuronal cells from various insults in in vitro models.

For instance, certain thiazole (B1198619) sulfonamides have demonstrated capabilities against 6-OHDA-induced neuronal damage, a model for Parkinson's disease, through the activation of SIRT1. nih.gov Another study showed that a phenoxythiophene sulfonamide compound, B355252, exerted neuroprotective effects against glutamate-induced oxidative injury in HT22 cells. nih.gov This compound was found to significantly increase cell viability in the presence of glutamate, which is a key player in excitotoxicity-induced neuronal death. nih.gov These findings suggest that the sulfonamide-acetamide scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Future Perspectives and Unexplored Research Avenues for N 4 Methoxy 3 Sulfamoylphenyl Acetamide

Identification of Novel Molecular Targets

The chemical architecture of N-(4-methoxy-3-sulfamoylphenyl)acetamide, particularly the sulfonamide group, is a well-established pharmacophore in a variety of enzyme inhibitors. This suggests that the compound and its derivatives could interact with a range of biological targets beyond its currently understood activities. Future research should prioritize screening this compound against novel molecular targets implicated in various disease states.

One promising area of investigation is the family of carbonic anhydrases (CAs) . Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit these metalloenzymes. acs.org Research on analogous 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives has demonstrated potent and selective inhibition of hCA IX and hCA XII, suggesting that this compound could be a valuable scaffold for developing novel anticancer agents. nih.gov

Another key target for exploration is cyclooxygenase-2 (COX-2) . This enzyme is a crucial mediator of inflammation and pain. The N-(4-sulfamoylphenyl)acetamide core is present in compounds that have shown potential as COX-2 inhibitors. galaxypub.coarchivepp.com The development of selective COX-2 inhibitors is a significant goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Investigating the inhibitory activity of this compound against COX-2 could open up new possibilities for anti-inflammatory therapies.

Furthermore, other enzyme families could be explored. For instance, derivatives of N-[(substitutedsulfamoyl)phenyl]acetamides have been identified as moderate inhibitors of α-chymotrypsin , a digestive enzyme that can be a target in certain pancreatic diseases. researchgate.net Additionally, the acetamide-sulfonamide scaffold has been investigated for its potential to inhibit urease , an enzyme implicated in infections by Helicobacter pylori. nih.gov A systematic screening of this compound against a panel of clinically relevant enzymes could uncover unexpected therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

To efficiently explore the therapeutic potential of this compound and its future analogues, a synergistic approach that integrates advanced computational and experimental methodologies is essential. This integrated strategy can accelerate the drug discovery process, from hit identification to lead optimization.

Computational approaches , such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of ligands to their target proteins. nih.govnih.gov These methods can elucidate the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern binding affinity and selectivity. For example, in the case of carbonic anhydrase inhibitors, molecular docking can predict how the sulfonamide group coordinates with the zinc ion in the active site, while MD simulations can assess the stability of the ligand-protein complex over time. nih.gov Furthermore, Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. nih.gov

These in silico predictions must be validated and complemented by robust experimental methodologies . The synthesis of this compound and its rationally designed analogues is the first crucial step. Following synthesis, a battery of in vitro enzyme inhibition assays is necessary to quantify the potency (e.g., IC₅₀ or Kᵢ values) and selectivity of the compounds against the identified molecular targets. nih.govnih.gov For promising candidates, further experimental validation could involve techniques like X-ray crystallography to determine the precise binding mode within the target protein's active site, providing invaluable information for structure-activity relationship (SAR) studies.

The table below illustrates how these integrated methodologies can be applied in a structured research workflow.

| Methodology | Application | Expected Outcome |

| Computational | ||

| Molecular Docking | Predict binding modes and affinities against potential targets (e.g., CAs, COX-2). | Prioritization of targets and initial SAR insights. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Understanding of dynamic interactions and binding free energies. |

| DFT Calculations | Analyze electronic properties and reactivity. | Insights into the molecule's intrinsic chemical characteristics. |

| Experimental | ||

| Chemical Synthesis | Prepare this compound and its analogues. | Availability of compounds for biological testing. |

| In Vitro Assays | Measure inhibitory activity against target enzymes. | Determination of potency (IC₅₀/Kᵢ) and selectivity. |

| X-ray Crystallography | Determine the 3D structure of the ligand-target complex. | Definitive evidence of binding mode and key interactions. |

Rational Design of Highly Selective and Potent Analogues

A key future direction for research on this compound is the rational design of new analogues with improved potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies, guided by the integrated computational and experimental data, will be paramount in this endeavor.

The core structure of this compound offers several points for chemical modification. The strategic placement of the methoxy (B1213986) group is of particular interest. The methoxy substituent can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding interactions with a target protein. nih.govconsensus.appyoutube.com It can act as a hydrogen bond acceptor and its methyl group can engage in van der Waals interactions. The precise role of the methoxy group in this compound's activity can be probed by synthesizing analogues where it is moved to different positions on the phenyl ring, or replaced with other substituents of varying size and electronic properties.

Modifications to the acetamide (B32628) group could also be explored. For example, replacing the acetyl group with other acyl moieties or incorporating different functionalities could modulate the compound's pharmacokinetic profile or introduce new interactions with the target protein. The acetamide functional group is also amenable to prodrug design, which could enhance the compound's delivery and release at the site of action. archivepp.com

Finally, alterations to the sulfamoylphenyl ring can be systematically investigated. The substitution pattern on this ring can be varied to enhance selectivity for a particular enzyme isoform. For instance, in the development of carbonic anhydrase inhibitors, modifications to the aromatic tail of the molecule are crucial for achieving isoform selectivity. acs.org

The following table outlines a potential strategy for the rational design of analogues based on the this compound scaffold.

| Modification Site | Proposed Analogue | Rationale |

| Methoxy Group | - Positional isomers (e.g., 2-methoxy, 5-methoxy)- Replacement with other alkoxy groups (e.g., ethoxy)- Replacement with electron-withdrawing or -donating groups | To probe the role of the methoxy group in target binding and optimize electronic and steric interactions. |

| Acetamide Group | - Variation of the acyl chain (e.g., propionamide)- Introduction of cyclic substituents | To modulate lipophilicity, metabolic stability, and explore additional binding pockets. |

| Sulfamoylphenyl Ring | - Introduction of substituents on the phenyl ring- Alteration of the sulfonamide linker | To enhance selectivity for specific enzyme isoforms and improve pharmacokinetic properties. |

By systematically exploring these avenues, researchers can unlock the full therapeutic potential of the this compound scaffold, leading to the discovery of novel and effective therapeutic agents for a range of diseases.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfamoyl NH at δ 6.2–6.5 ppm) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention time compared to standards .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H] (expected m/z: 259.07 for CHNOS) .

How can reaction conditions be optimized to maximize yield and minimize by-products in the synthesis of this compound?

Q. Advanced Research Focus

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, sulfamoylation efficiency peaks at 4°C in DMF with pyridine as a base .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfamoyl chloride reactivity, while THF improves acetylation homogeneity .

- Catalyst Screening : Triethylamine or DMAP accelerates acetylation, reducing reaction time from 12 h to 4 h .

How should contradictory results in biological activity studies (e.g., antifungal vs. low cytotoxicity) be resolved?

Q. Advanced Research Focus

- Standardized Assays : Replicate studies using unified protocols (e.g., CLSI guidelines for antifungal testing, MTT assays for cytotoxicity) .

- Purity Validation : Ensure compound purity (>98%) via HPLC; impurities like unreacted sulfamoyl chloride may skew bioactivity .

- Structural Analog Testing : Compare activity of this compound with derivatives (e.g., halogenated or methylated analogs) to identify SAR trends .

What methodologies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : Screen derivatives against target enzymes (e.g., dihydropteroate synthase for sulfonamides) using AutoDock Vina to predict binding affinities .

- In Vitro Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or nitro groups) and test against microbial panels .

- Data Correlation : Tabulate IC values against structural descriptors (e.g., logP, Hammett constants) to model activity trends:

| Derivative | Substituent | IC (μM) | logP |

|---|---|---|---|

| Parent | -OCH | 12.5 | 1.2 |

| Analog 1 | -NO | 8.3 | 0.9 |

| Analog 2 | -Cl | 15.7 | 1.5 |

How can stability studies under physiological conditions inform formulation strategies for this compound?

Q. Advanced Research Focus

- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC. Sulfamoyl groups degrade >20% at pH <2, suggesting enteric coating for oral delivery .

- Light/Thermal Stability : Store at -20°C in amber vials; DSC/TGA analysis shows decomposition onset at 180°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。